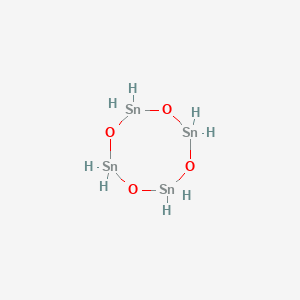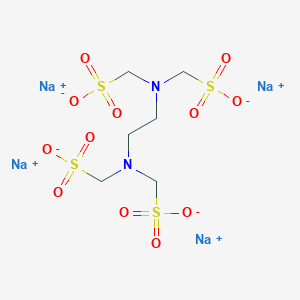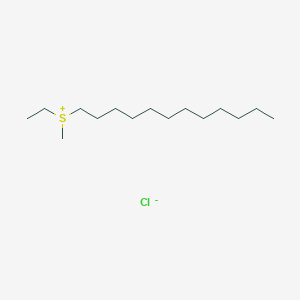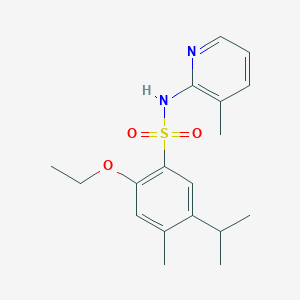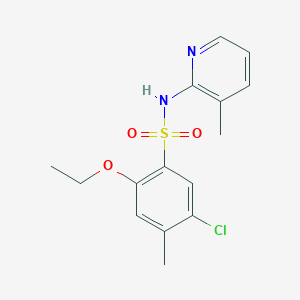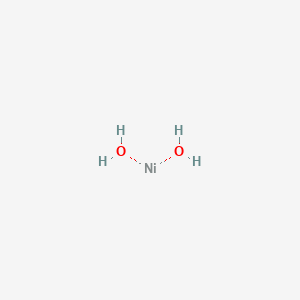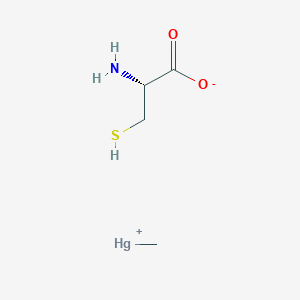
Methylmercury cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylmercury cysteine is a complex compound formed by the binding of methylmercury and cysteine. This compound has gained significant attention due to its toxic effects on human health and the environment. Methylmercury cysteine is formed as a result of the methylation of inorganic mercury by microorganisms in the environment. It is then biomagnified through the food chain and can accumulate in fish and seafood, which are the primary sources of human exposure.
Mecanismo De Acción
Methylmercury cysteine enters the body through the diet and is absorbed by the gastrointestinal tract. It is then transported to various organs, including the brain, liver, and kidneys. Methylmercury cysteine binds to proteins and enzymes in the body, disrupting their function and causing cellular damage. It also induces oxidative stress, leading to the production of reactive oxygen species that damage cells and tissues.
Efectos Bioquímicos Y Fisiológicos
Methylmercury cysteine has a wide range of biochemical and physiological effects on the body. It can cause neurological damage, leading to cognitive and motor impairments. It can also damage the liver and kidneys, leading to organ failure. Methylmercury cysteine can also affect the immune system, leading to increased susceptibility to infections and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylmercury cysteine is a valuable tool for studying mercury toxicity in the laboratory. It allows researchers to study the toxic effects of mercury on cells and tissues and to test potential treatments and preventive measures. However, there are limitations to using methylmercury cysteine in lab experiments, as it does not replicate the complex interactions between mercury and other compounds in the environment.
Direcciones Futuras
There are several future directions for research on methylmercury cysteine. One area of focus is the development of new treatments and preventive measures for mercury toxicity. Another area of research is the study of the interactions between mercury and other compounds in the environment, including the effects of climate change on mercury cycling and exposure. Finally, there is a need for continued monitoring of mercury levels in the environment and in the food chain to ensure the safety of human health and the environment.
Métodos De Síntesis
Methylmercury cysteine can be synthesized in the laboratory by reacting methylmercury chloride with cysteine. The reaction is carried out in a solvent under controlled conditions, and the product is purified by chromatography. The synthesis of methylmercury cysteine is essential for studying its properties and toxic effects.
Aplicaciones Científicas De Investigación
Methylmercury cysteine has been extensively studied in scientific research to understand its mechanism of action and toxic effects. It has been used as a tool to study the transport and distribution of mercury in the body and its effects on various organs. Methylmercury cysteine has also been used to study the role of oxidative stress in mercury toxicity and the protective effects of antioxidants.
Propiedades
Número CAS |
12628-19-2 |
|---|---|
Nombre del producto |
Methylmercury cysteine |
Fórmula molecular |
C30H42Cl6O12Ti3 |
Peso molecular |
335.78 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-sulfanylpropanoate;methylmercury(1+) |
InChI |
InChI=1S/C3H7NO2S.CH3.Hg/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H3;/q;;+1/p-1/t2-;;/m0../s1 |
Clave InChI |
OMYFBIZVJYGJJA-JIZZDEOASA-M |
SMILES isomérico |
C[Hg+].C([C@@H](C(=O)[O-])N)S |
SMILES |
C[Hg+].C(C(C(=O)[O-])N)S |
SMILES canónico |
C[Hg+].C(C(C(=O)[O-])N)S |
Sinónimos |
methylmercuric cysteine methylmercury cysteine methylmercury cysteine, (L-cysteinato-S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



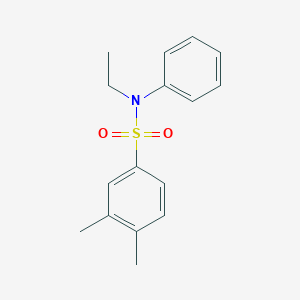
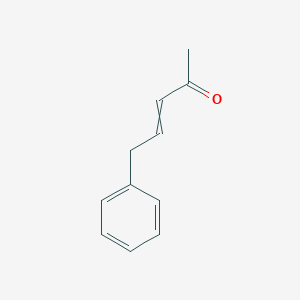
![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
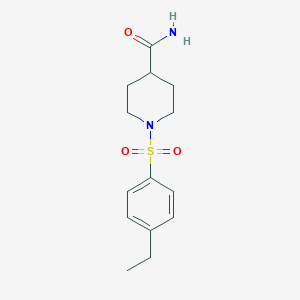
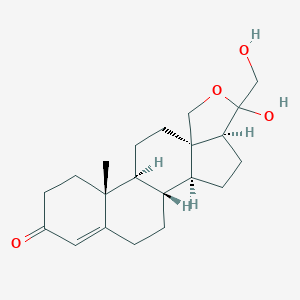
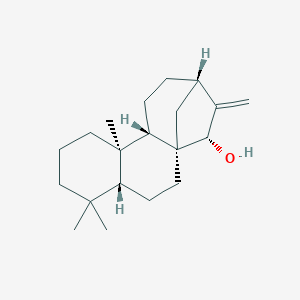
![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
